molecular formula C25H28N2O7 B12399841 Fmoc-Asp(OtBu)-CH2COOH

Fmoc-Asp(OtBu)-CH2COOH

Cat. No.: B12399841
M. Wt: 468.5 g/mol
InChI Key: BRFMKVGAAIRYSR-FQEVSTJZSA-N
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Description

Fmoc-Asp(OtBu)-CH2COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyl (OtBu) ester, which protects the carboxyl group. The compound is widely used in the synthesis of peptides to prevent the formation of aspartimide by-products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-CH2COOH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like piperidine and trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and carboxyl groups, which can further react to form peptide bonds .

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-CH2COOH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp(OtBu)-CH2COOH is unique due to the presence of the additional CH2COOH group, which provides an extra functional site for further modifications and reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1

InChI Key

BRFMKVGAAIRYSR-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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